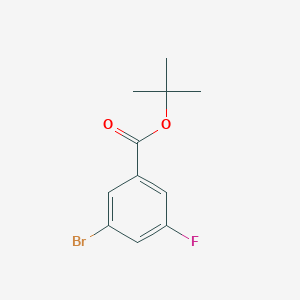

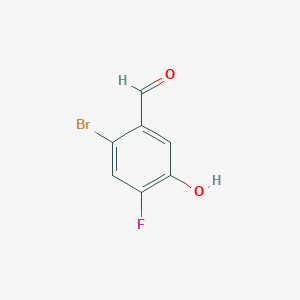

Tert-butyl 3-bromo-5-fluorobenzoate

Overview

Description

Tert-butyl 3-bromo-5-fluorobenzoate is a chemical compound with the molecular formula C11H12BrFO2 . It is used in various research and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a fluoro group, and a tert-butyl benzoate group . The InChI key for this compound is GZWYCQKQGVXHNM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid or liquid compound that should be stored sealed in dry conditions at 2-8°C . It has a molecular weight of 275.12 .Scientific Research Applications

Ortho-Lithiation of Fluoroarenes : Tert-butyl 3-bromo-5-fluorobenzoate has been utilized in the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. This process is significant for the selective synthesis of various fluoroarene derivatives, which are important in pharmaceutical and agrochemical industries (Mongin & Schlosser, 1996).

Poly(arylene ether ketone)s Synthesis : The compound has been used in the synthesis of poly(arylene ether ketone)s, which are high-performance polymers known for their excellent thermal and mechanical properties. These polymers find applications in advanced composites and electronics (Yıldız et al., 2001).

X-ray Diffraction Studies : this compound was involved in the synthesis of a compound characterized by X-ray diffraction. This method is crucial for understanding the molecular structure and properties of novel compounds (Sanjeevarayappa et al., 2015).

Palladium-Catalyzed Coupling Reactions : It is used in palladium-catalyzed coupling reactions to produce alpha-aryl esters, which are valuable intermediates in organic synthesis and pharmaceutical manufacturing (Jørgensen et al., 2002).

Difluoromethylation of Terminal Alkynes : This compound is used in the difluoromethylation of terminal alkynes, an important reaction in organic chemistry for introducing fluorine into molecules, which can significantly alter their biological activity (Okusu et al., 2015).

Fujiwara-Moritani Reactions : The compound has been studied as a substitute in Fujiwara-Moritani reactions, which are important for carbon-carbon bond formation in organic synthesis (Liu & Hii, 2011).

Safety and Hazards

This compound is classified under GHS07 for safety. It carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

tert-butyl 3-bromo-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWYCQKQGVXHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

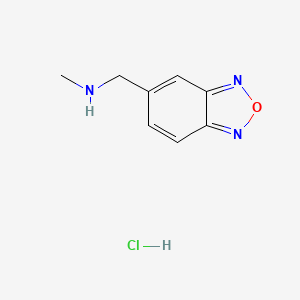

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/structure/B3095360.png)

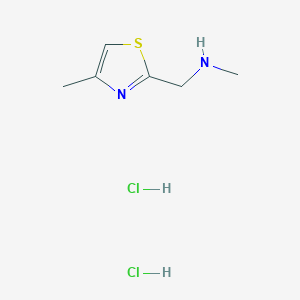

![{[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B3095364.png)

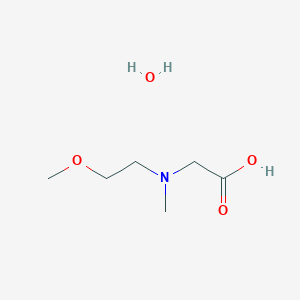

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B3095401.png)

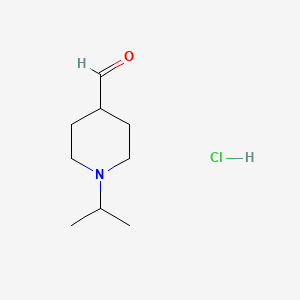

![2-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B3095425.png)